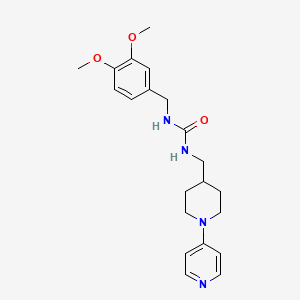
1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Also known as DM-PU, this compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
DM-PU exerts its therapeutic effects through various mechanisms of action, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and antimicrobial activity. DM-PU has been shown to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival, including topoisomerase II and Bcl-2. DM-PU has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in various neurological disorders. Additionally, DM-PU has been shown to disrupt the cell membrane of bacterial and fungal strains, leading to their death.
Biochemical and Physiological Effects:
DM-PU has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, DM-PU has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In neuronal cells, DM-PU has been shown to modulate neurotransmitter release and protect against oxidative stress. In bacterial and fungal strains, DM-PU has been shown to disrupt the cell membrane and inhibit growth.
Advantages and Limitations for Lab Experiments
DM-PU has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes. However, DM-PU also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for DM-PU research, including the development of novel DM-PU derivatives with improved pharmacological properties, the investigation of DM-PU's potential therapeutic applications in other fields of medicine, and the exploration of DM-PU's mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis and purification of DM-PU could lead to more efficient and cost-effective production methods.
Synthesis Methods
DM-PU can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 1-(pyridin-4-yl)piperidine, followed by the addition of urea and catalytic amounts of acid. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
DM-PU has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and infectious diseases. In cancer research, DM-PU has shown promising results as a potential anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In neuroscience, DM-PU has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In infectious diseases, DM-PU has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-19-4-3-17(13-20(19)28-2)15-24-21(26)23-14-16-7-11-25(12-8-16)18-5-9-22-10-6-18/h3-6,9-10,13,16H,7-8,11-12,14-15H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUMMEZFJUQUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

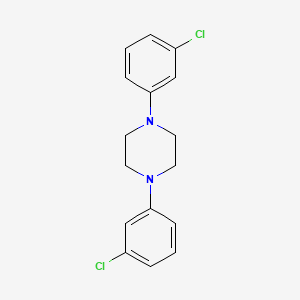
![7-(4-butyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2937712.png)
![3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid](/img/structure/B2937715.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2937717.png)
![N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B2937719.png)
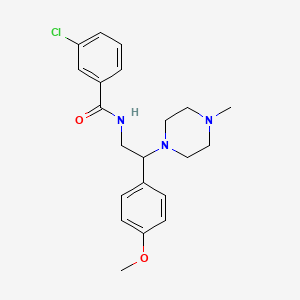
![[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine](/img/structure/B2937722.png)
![Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate](/img/structure/B2937724.png)

![4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide](/img/structure/B2937727.png)

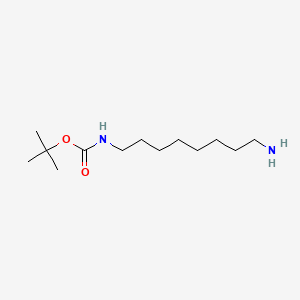
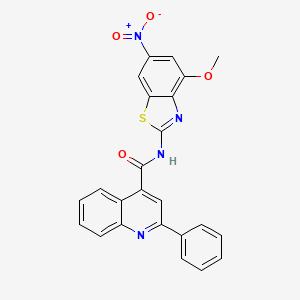
![8-butyl-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937732.png)